5-Chloro-5-oxopentanoic acid
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Overview
Description
5-Chloro-5-oxopentanoic acid: is an organic compound with the molecular formula C5H7ClO3 It is a chlorinated derivative of pentanoic acid, characterized by the presence of a chlorine atom and a ketone group on the fifth carbon of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-oxopentanoic acid typically involves the chlorination of 5-oxopentanoic acid. One common method is the reaction of 5-oxopentanoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 5-chloro-5-hydroxypentanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: this compound derivatives.
Reduction: 5-Chloro-5-hydroxypentanoic acid.
Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-5-oxopentanoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chlorinated compounds. It helps in understanding the metabolic pathways and the effects of chlorinated compounds on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme function and regulation.
Comparison with Similar Compounds
5-Chloro-2-oxopentanoic acid: Similar structure but with a different position of the ketone group.
5-Chloro-3-oxopentanoic acid: Another isomer with the ketone group on the third carbon.
5-Chloro-4-oxopentanoic acid: Isomer with the ketone group on the fourth carbon.
Uniqueness: 5-Chloro-5-oxopentanoic acid is unique due to the specific positioning of the chlorine atom and the ketone group on the fifth carbon. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical and biological applications. The presence of both a chlorine atom and a ketone group allows for diverse chemical transformations, enabling the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
5-chloro-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRGLPCOXCYKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619455 |
Source
|
Record name | 5-Chloro-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73801-05-5 |
Source
|
Record name | 5-Chloro-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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